molecular formula C12H11F3O3 B1367066 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid CAS No. 66549-17-5

2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid

Cat. No. B1367066
CAS RN: 66549-17-5
M. Wt: 260.21 g/mol
InChI Key: CPFSOBKNKNLDCX-UHFFFAOYSA-N
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Patent
US04226775

Procedure details

To a solution of 60.0 g. of α-(m-trifluoromethylphenyl)-4-morpholineacetonitrile in 200 ml. of tetrahydrofuran is added 10 ml. of 30% potassium hydroxide in ethanol, followed by the rapid addition of 22.0 ml. of methacrylonitrile (exothermic). The mixture is stirred at room temperature overnight and the solvent is removed. To the residue is added 200 ml. of acetic acid and 20 ml. of water and this mixture is refluxed for 2 hours. The solvent is removed in vacuo and 200 ml. of 6 N hydrochloric acid is added to the residue. This mixture is refluxed for 18 hours, cooled and extracted with dichloromethane. The dichloromethane extract is passed through a column of hydrous magnesium silicate. The eluate is concentrated in vacuo and crystallized from dichloromethane-hexane giving 55 g. of off-white crystals. These crystals are dissolved in dichloromethane and extracted with saturated sodium bicarbonate solution. The aqueous extract is acidified with hydrochloric acid and extracted with dichloromethane. This organic extract is passed through hydrous magnesium silicate and the eluate is concentrated. The residue is crystallized from dichloromethane-hexane, giving 39 g. of the desired product as off-white crystals m.p. 90°-91° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:4]=[C:5]([CH:9](N2CCOCC2)[C:10]#N)[CH:6]=[CH:7][CH:8]=1.[O:20]1C[CH2:23][CH2:22][CH2:21]1.[OH-:25].[K+].C(#N)C(C)=C.C([OH:34])C>>[CH3:23][CH:22]([CH2:10][C:9](=[O:34])[C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:1])([F:18])[F:19])[CH:4]=1)[C:21]([OH:20])=[O:25] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C(C#N)N1CCOCC1)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed
ADDITION
Type
ADDITION
Details
To the residue is added 200 ml
TEMPERATURE
Type
TEMPERATURE
Details
of water and this mixture is refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo and 200 ml
ADDITION
Type
ADDITION
Details
of 6 N hydrochloric acid is added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
This mixture is refluxed for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The dichloromethane extract
CONCENTRATION
Type
CONCENTRATION
Details
The eluate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
crystallized from dichloromethane-hexane giving 55 g
DISSOLUTION
Type
DISSOLUTION
Details
These crystals are dissolved in dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
This organic extract
CONCENTRATION
Type
CONCENTRATION
Details
the eluate is concentrated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from dichloromethane-hexane
CUSTOM
Type
CUSTOM
Details
giving 39 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C(=O)O)CC(C1=CC(=CC=C1)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.